molecular formula C17H17NO B5797676 N-(diphenylmethyl)cyclopropanecarboxamide

N-(diphenylmethyl)cyclopropanecarboxamide

Cat. No.: B5797676
M. Wt: 251.32 g/mol
InChI Key: WLWBODPRZYMGNI-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C₁₉H₂₃NO It is characterized by a cyclopropane ring attached to a carboxamide group, with a diphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with diphenylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production. The use of microreactors and automated systems can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(diphenylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: N-(diphenylmethyl)cyclopropanecarboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine: this compound has potential applications in medicinal chemistry. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

  • N-(diphenylmethyl)cyclopentanecarboxamide
  • N-(diphenylmethyl)cyclohexanecarboxamide
  • N-(diphenylmethyl)cyclobutanecarboxamide

Comparison: Compared to similar compounds, N-(diphenylmethyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. The strain in the cyclopropane ring can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-benzhydrylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(15-11-12-15)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWBODPRZYMGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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